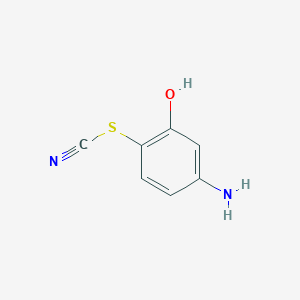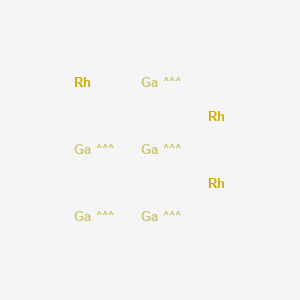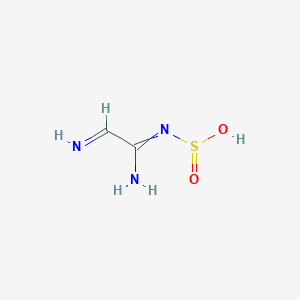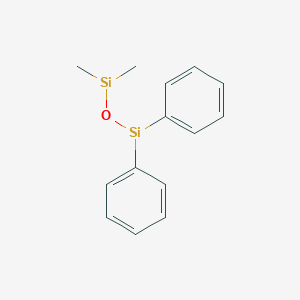
CID 15203842
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3,3-diphenyldisiloxane is an organosilicon compound with the molecular formula C16H22OSi2. It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the larger family of disiloxanes, which are characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3,3-diphenyldisiloxane can be synthesized through the hydrolysis of phenyl(chloro)silane, followed by condensation reactions. The general synthetic route involves the reaction of dimethylchlorosilane with phenylmagnesium bromide to form the intermediate dimethylphenylsilanol. This intermediate is then subjected to a condensation reaction to yield 1,1-dimethyl-3,3-diphenyldisiloxane .
Industrial Production Methods
In industrial settings, the production of 1,1-dimethyl-3,3-diphenyldisiloxane typically involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-3,3-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted disiloxanes with different functional groups.
Applications De Recherche Scientifique
1,1-Dimethyl-3,3-diphenyldisiloxane has a wide range of applications in scientific research:
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-3,3-diphenyldisiloxane involves its ability to form stable Si-O-Si bonds, which are crucial in many of its applications. The compound can interact with various molecular targets, including metal ions and organic molecules, through coordination and covalent bonding. These interactions facilitate its use as a catalyst and a reagent in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of phenyl groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has a similar backbone but contains nitrogen instead of oxygen.
Uniqueness
1,1-Dimethyl-3,3-diphenyldisiloxane is unique due to its specific combination of dimethyl and diphenyl groups, which confer distinct chemical properties. Its ability to form stable Si-O-Si bonds and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C14H16OSi2 |
|---|---|
Poids moléculaire |
256.45 g/mol |
InChI |
InChI=1S/C14H16OSi2/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
NGEKLDMKEWNCFK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


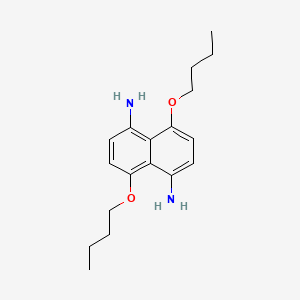
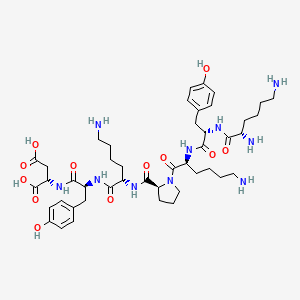
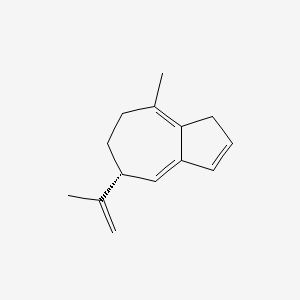

![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)

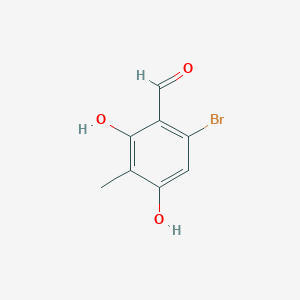
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
